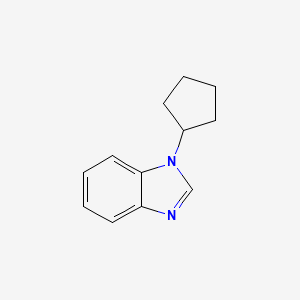

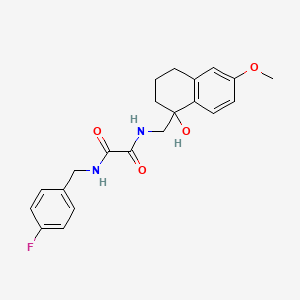

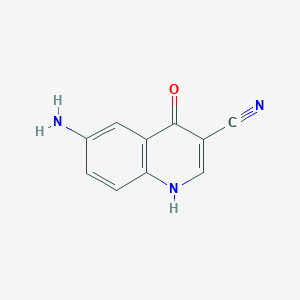

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that have been extensively studied for their diverse pharmacological properties. Research often focuses on synthesizing new derivatives to explore their potential applications in various fields, excluding drug use and dosages.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, starting from basic heterocyclic compounds and incorporating various functional groups to achieve the desired molecular structure. For instance, the synthesis of pyrazole derivatives involves reactions like cyclization, condensation, and functional group transformations (Prabhuswamy et al., 2016).

Molecular Structure Analysis

X-ray diffraction studies provide insights into the crystal and molecular structure of these compounds, revealing details about their conformation and stabilization through hydrogen bonding and other interactions (Sharma et al., 2016).

Chemical Reactions and Properties

The reactivity of these compounds is influenced by their functional groups, leading to various chemical reactions. Studies have shown that these compounds can undergo reactions like ANRORC rearrangement, demonstrating their versatile reactivity (Ledenyova et al., 2018).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide are crucial for understanding their potential scientific applications. One study focused on the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides through ANRORC rearrangement. The structure of these compounds was confirmed by X-ray analysis, providing insights into their molecular configuration (Ledenyova et al., 2018).

Another study involved the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, achieved by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide. The crystal structure of this compound was elucidated using single-crystal X-ray diffraction, providing detailed insights into its molecular framework (Prabhuswamy et al., 2016).

Heterocyclic Synthesis

The exploration of heterocyclic synthesis is significant for the development of novel compounds with potential scientific applications. One study examined the gas-phase pyrolysis of ethyl N-(5-cyanomethyl-1,3,4-thiadiazol-3-yl)carbamate and related compounds, providing insights into the utilization of pyrolytic reactions in heterocyclic synthesis. This research offered mechanistic information and described the physical constants of new substituted aminoazoles, contributing to the understanding of heterocyclic compound synthesis (Al-Awadi & Elnagdi, 1997).

Another investigation focused on a convenient synthesis method for 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones. The study outlined the thiation of N-(1-tert-butyl-3-methylpyrazol-5-yl)carboxamides followed by cyclization, providing a novel approach to synthesizing this class of heterocycles (Vicentini et al., 1994).

properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5OS2/c1-9-7-10(2)20(18-9)12(13-5-4-6-22-13)8-16-15(21)14-11(3)17-19-23-14/h4-7,12H,8H2,1-3H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNELJQJXTPSXGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=C(N=NS2)C)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497534.png)

![2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2497536.png)

![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2497554.png)